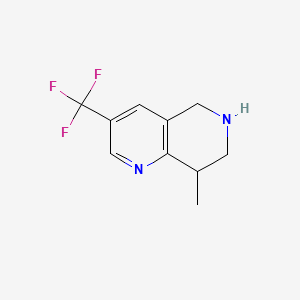

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Description

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to a tetrahydro-naphthyridine ring system

Properties

IUPAC Name |

8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2/c1-6-3-14-4-7-2-8(10(11,12)13)5-15-9(6)7/h2,5-6,14H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPSXMKJOWCZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=C1N=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744032 | |

| Record name | 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211585-17-9 | |

| Record name | 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,3,4,5-tetrahydropyridine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired naphthyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Naphthyridine oxides.

Reduction: Reduced naphthyridine derivatives.

Substitution: Substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

TRPM8 Antagonism

One of the notable applications of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is its role as a TRPM8 (transient receptor potential melastatin 8) antagonist. This receptor is involved in the sensation of coolness and pain modulation. Research indicates that compounds with similar structures exhibit significant inhibitory activity against TRPM8-mediated responses. For instance, analogs such as AMG2850 have demonstrated varying potencies in inhibiting menthol and cold activation at both rat and human TRPM8 receptors .

Antiparasitic Activity

Recent studies have explored the antiparasitic potential of naphthyridine derivatives. A series of compounds related to this compound have shown promising in vitro activity against Leishmania species. These compounds were evaluated for their efficacy and tolerability in vivo, revealing that modifications to the naphthyridine core can enhance their pharmacological profiles while minimizing adverse effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound. Research has indicated that specific modifications to the naphthyridine structure can significantly impact biological activity. For example:

| Modification | Impact on Activity |

|---|---|

| Removal of hydroxyl group | Loss of antiparasitic activity |

| Replacement of triazole with oxadiazole | Loss of activity |

| Methylation at specific positions | Variable effects depending on the target receptor |

These insights guide the design of more potent analogs with improved pharmacokinetic profiles.

Case Study 1: TRPM8 Antagonist Development

A study focused on developing biphenyl amide antagonists targeting TRPM8 utilized this compound as a lead compound. The research demonstrated that structural modifications could yield compounds with enhanced selectivity and potency against TRPM8 while maintaining a favorable safety profile .

Case Study 2: Antileishmanial Activity

Another significant investigation assessed the antileishmanial properties of naphthyridine derivatives derived from this compound. Initial findings indicated weak efficacy; however, through iterative SAR studies and modifications to reduce glucuronidation potential, researchers identified several promising candidates that exhibited improved efficacy in mouse models .

Mechanism of Action

The mechanism of action of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 8-Methyl-3-(trifluoromethyl)imidazo[1,5-a]pyrazine

- 8-Methyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine

- 8-Methyl-3-(trifluoromethyl)imidazo[1,2-b]pyridazine

Uniqueness

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific ring structure and the presence of both a trifluoromethyl group and a methyl group

Biological Activity

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₉F₃N₄

- Molecular Weight : 206.17 g/mol

- CAS Number : 762240-93-7

The compound exhibits various biological activities primarily through modulation of specific molecular targets. Notably:

- Inhibition of Kinase Activity : It has been shown to selectively inhibit Class I PI3-kinase enzymes, particularly the α and β isoforms, which are involved in cancer cell signaling pathways .

- Antitumor Efficacy : In xenograft mouse models, compounds structurally related to this naphthyridine derivative demonstrated significant reductions in tumor growth without notable hepatotoxicity .

Anticancer Properties

Recent studies have highlighted the compound's potential in oncology:

- In Vitro Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis. For instance, it was found to effectively reduce the viability of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) cells .

Anti-inflammatory Effects

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties:

- Cyclooxygenase Inhibition : Compounds with similar structures have shown selective inhibition against COX-2 enzymes, which are critical in inflammatory processes .

Case Studies

Safety and Toxicology

The safety profile of this compound has been assessed in various studies:

Q & A

Q. What are the common synthetic routes for 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine?

- Methodological Answer : The compound can be synthesized via alkylation or acylation of tetrahydro-1,6-naphthyridine precursors. For example, methylation of 5-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine (R=H) using LiNPr₂i/THF and methyl iodide (MeI) at 55°C for 15 minutes yields 8-methyl derivatives with 87% efficiency . Acylation with benzoyl chloride (BzCl) in CH₂Cl₂ with NEt₃ as a base at 25°C for 6 hours introduces amide groups at the 3-position .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, single-crystal X-ray studies (298 K, R factor = 0.057) resolve bond lengths and angles, ensuring precise stereochemical assignment . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate molecular integrity, particularly for trifluoromethyl and methyl substituents .

Q. What purification techniques are effective post-synthesis?

- Methodological Answer : Column chromatography (silica gel, THF/hexane eluent) is widely used for isolating crude products. Triethylammonium chloride byproducts can be removed via filtration, followed by solvent evaporation . Recrystallization from ethanol or toluene improves purity, especially for intermediates like 8-amino-substituted derivatives .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing -CF₃ group enhances electrophilic substitution at the 3-position of the naphthyridine ring. For example, CoCl₂-catalyzed cross-coupling with MeMgCl selectively functionalizes the 2-position in trifluoromethylated naphthyridines, enabling access to diaryl derivatives . This reactivity is critical for designing bioactive analogs with modulated electronic properties .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Conflicting NMR/IR data can arise from tautomerism or dynamic effects. Use variable-temperature NMR to identify rotamers or tautomeric equilibria. For example, in 5,6,7,8-tetrahydro derivatives, slow interconversion of chair conformers may split signals; cooling to -40°C simplifies splitting . Cross-validate with computational methods (DFT) to assign ambiguous peaks .

Q. How can catalytic dehydrogenation modify the tetrahydro-1,6-naphthyridine core?

- Methodological Answer : Catalytic dehydrogenation in mesitylene at 200°C for 3 hours converts tetrahydro-1,6-naphthyridines to fully aromatic systems. This method preserves substituents (e.g., methyl or trifluoromethyl groups) while introducing conjugation, which is critical for tuning photophysical properties in materials science .

Q. What are the challenges in regioselective functionalization of the naphthyridine ring?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, LiNPr₂i-mediated lithiation at the 8-position of 5,6,7,8-tetrahydro-1,6-naphthyridine enables selective alkylation, but competing side reactions (e.g., over-alkylation) require strict temperature control (-70°C to 0°C) . Transition-metal catalysts (Pd, Co) improve selectivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.